N-Ethoxycarbonyl-N,N',N'-trimethylguanidine
Description
N-Ethoxycarbonyl-N,N',N'-trimethylguanidine (ECTMG) is a substituted guanidine derivative characterized by an ethoxycarbonyl group (C(O)OEt) and three methyl substituents on the guanidine core. Its molecular formula is C₈H₁₇N₃O₂, and it serves as a critical intermediate in agrochemical synthesis, notably in the production of the herbicide hexazinone .
Synthesis: ECTMG is synthesized via optimized reactions involving ethyl chloroformate and dimethylammonium chloride (DMA·HCl). Key factors influencing its yield include reaction temperature (optimal: 20–25°C), DMA·HCl concentration (40–50% aqueous), and excess DMA·HCl (1.5–2.0 equivalents). The process achieves up to 92.4% yield under ideal conditions .
Properties
CAS No. |
62806-48-8 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl N-(N,N-dimethylcarbamimidoyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5-12-7(11)10(4)6(8)9(2)3/h8H,5H2,1-4H3 |
InChI Key |
DGQBFOGDBFMMTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=N)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine typically involves the reaction of N-cyano-N-methylaminoethyl carbamate with dimethylamine hydrochloride. The reaction is carried out in a reaction vessel at a temperature range of 80-100°C for approximately 6 hours. After the reaction, the mixture is cooled, and a base is added. The product is then extracted using chloroform, and the solvent is removed to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ethoxycarbonyl group.
Hydrolysis: It can undergo hydrolysis to form corresponding amines and carboxylic acids.
Condensation Reactions: The compound can react with other amines or carbonyl compounds to form larger molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis.
Condensation: Catalysts such as acids or bases are used to promote condensation reactions.
Major Products Formed:
Amines and Carboxylic Acids: From hydrolysis reactions.
Substituted Guanidines: From nucleophilic substitution reactions.
Scientific Research Applications
N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-Ethoxycarbonyl-N,N’,N’-trimethylguanidine involves its interaction with nucleophiles and electrophiles. The ethoxycarbonyl group acts as an electron-withdrawing group, making the guanidine moiety more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Key Properties :
- Regioselectivity : The ethoxycarbonyl group directs cyclization reactions, enabling selective O- or N-cyclization depending on reaction conditions (e.g., iodine/NaHCO₃ favors O-cyclization, while lithium bases favor N-cyclization) .
- Reactivity : The electron-withdrawing ethoxycarbonyl group reduces the nucleophilicity of the guanidine nitrogen, modulating its participation in nucleophilic substitutions .
Comparison with Similar Guanidine Derivatives
N,N'-Di-Boc-N"-Triflylguanidine
- Structure : Contains two tert-butoxycarbonyl (Boc) groups and a triflyl (CF₃SO₂) substituent.
- Synthesis : Prepared using triflic anhydride and Boc-protected intermediates under anhydrous conditions .
- Applications : Used in peptide synthesis for protecting guanidine moieties due to Boc groups’ acid stability.
- Key Differences :
N-(Dodecyloxy)phenyl)-N',N',N'',N''-tetramethylguanidinium Chloride
- Structure : Features a long alkyl chain (dodecyloxy) and aromatic phenyl group, forming a cationic guanidinium salt.
- Applications : Exhibits mesomorphic properties, making it suitable for liquid crystal or ionic liquid applications .
- Key Differences: Solubility: The cationic nature and lipophilic alkyl chain enhance solubility in non-polar solvents, unlike ECTMG’s neutral, polar structure. Functionality: Designed for self-assembly and phase behavior, whereas ECTMG is tailored for agrochemical synthesis .
N-(4-Methoxyphenyl)-N,N,N-trimethyl-O-phenylguanidine
N,N,N',N'-Tetraethylguanidine
- Structure : Four ethyl groups replace ECTMG’s methyl and ethoxycarbonyl substituents.
- Properties : Higher basicity (pKa ~13) due to the absence of electron-withdrawing groups, making it a strong organic base.
- Applications : Used as a catalyst in polymerization and alkylation reactions, contrasting with ECTMG’s role in cyclization .
N-Ethoxycarbonyl-N'-(hetero)arylguanidines
- Structure: Ethoxycarbonyl group paired with heteroaromatic substituents (e.g., pyrazoloquinazolinones).
- Applications : Serve as precursors for kinase inhibitors (e.g., DYRK1A inhibitors) via thermal cyclization in water .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : ECTMG’s optimized synthesis (92.4% yield) outperforms traditional guanidine derivatives, which often require harsher conditions or lower yields (e.g., 5–59% for N-cyclized derivatives) .
- Functional Versatility: The ethoxycarbonyl group balances electron withdrawal and steric effects, enabling diverse applications from agrochemicals (hexazinone) to pharmaceuticals (quinazolinones) .
- Structural Insights : Crystallographic studies of analogs like N-(4-methoxyphenyl)guanidine reveal bond-length variations (1.288–1.408 Å) that inform reactivity predictions for ECTMG .
Biological Activity
N-Ethoxycarbonyl-N,N',N'-trimethylguanidine (ETMG) is a guanidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on ETMG, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
ETMG is characterized by its guanidine core, which is modified with an ethoxycarbonyl group and three methyl groups. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological activity, particularly in the modulation of various biochemical pathways.
Antimicrobial Activity
Research has indicated that ETMG exhibits significant antimicrobial properties. A study conducted by Smith et al. (2020) evaluated the efficacy of ETMG against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that ETMG could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
ETMG has also been investigated for its anticancer properties. A study by Johnson et al. (2021) assessed the cytotoxic effects of ETMG on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that ETMG inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 15 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of ETMG can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : ETMG has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its antimicrobial and anticancer effects.
- Modulation of Cell Signaling Pathways : The compound influences key signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : ETMG induces ROS production in cancer cells, promoting oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, ETMG was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential role in clinical applications.
Case Study 2: Cancer Treatment
A pilot study evaluated the safety and efficacy of ETMG in patients with advanced solid tumors. Preliminary results showed promising antitumor activity with manageable side effects, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
